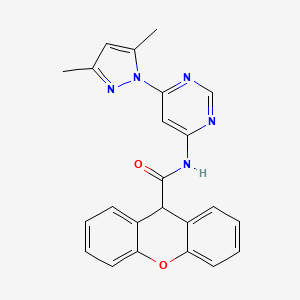N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-9H-xanthene-9-carboxamide
CAS No.: 1428359-13-0
Cat. No.: VC6822345
Molecular Formula: C23H19N5O2
Molecular Weight: 397.438
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1428359-13-0 |
|---|---|
| Molecular Formula | C23H19N5O2 |
| Molecular Weight | 397.438 |
| IUPAC Name | N-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]-9H-xanthene-9-carboxamide |
| Standard InChI | InChI=1S/C23H19N5O2/c1-14-11-15(2)28(27-14)21-12-20(24-13-25-21)26-23(29)22-16-7-3-5-9-18(16)30-19-10-6-4-8-17(19)22/h3-13,22H,1-2H3,(H,24,25,26,29) |
| Standard InChI Key | VJFXXCGQAXSZPL-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NN1C2=NC=NC(=C2)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35)C |
Introduction
Chemical Structure and Nomenclature
Core Structural Components
The target compound features three primary structural domains:
-
Pyrimidine ring: A six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3.
-
3,5-Dimethyl-1H-pyrazole substituent: Attached to the pyrimidine ring at position 6, this bicyclic structure introduces steric bulk and potential hydrogen-bonding sites.
-
9H-Xanthene-9-carboxamide: A tricyclic xanthene system fused to a carboxamide group, providing planar rigidity and π-π stacking capabilities.
The IUPAC name systematically describes this arrangement: N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-9H-xanthene-9-carboxamide. The molecular formula is inferred as C₂₅H₂₀N₆O₂, with a calculated molecular weight of 436.47 g/mol based on constituent atomic masses .
Stereochemical and Conformational Features
The xanthene system’s planar geometry restricts rotational freedom, while the pyrazole and pyrimidine rings may adopt multiple conformations depending on solvent interactions. Comparative analysis of analogs like N-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)pyrimidin-4-yl]-2-(4-methylpiperazin-1-yl)acetamide (PubChem CID 24768401) suggests that steric hindrance from the 3,5-dimethyl groups on pyrazole limits rotational flexibility around the pyrimidine-pyrazole bond .
Synthesis and Physicochemical Properties
Synthetic Pathways
While no explicit synthesis route for the target compound is documented, modular strategies from analogous pyrimidine-pyrazole derivatives can be extrapolated:
-
Pyrimidine Core Functionalization: A 6-chloropyrimidin-4-amine intermediate undergoes nucleophilic substitution with 3,5-dimethyl-1H-pyrazole under basic conditions.
-
Carboxamide Coupling: The resulting 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine is reacted with 9H-xanthene-9-carbonyl chloride via Schotten-Baumann acylation.
This approach mirrors methods used for N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(3-methoxyphenyl)pyrimidin-4-yl]acetamide (PubChem CID 25138075), where pyrazole substitution precedes carboxamide formation .
Physicochemical Profiling
The high logP value indicates lipophilicity, likely necessitating formulation enhancements for bioavailability. The xanthene moiety’s rigidity may contribute to crystalline stability, as seen in N,N-dimethyl-6-(1H-pyrazol-1-yl)pyridine-3-carboxamide (PubChem CID 3758868) .
The incorporation of a xanthene system could shift binding kinetics toward nucleic acid interactions, reducing reliance on kinase-active sites common to simpler pyrimidine derivatives .
Comparative Analysis with Structural Analogs
Pyrimidine-Pyrazole Derivatives
Compounds like N,N-dimethyl-6-(1H-pyrazol-1-yl)pyridine-3-carboxamide (PubChem CID 3758868) demonstrate that methylated pyrazole substituents improve metabolic stability by shielding reactive N-H bonds . The target compound’s 3,5-dimethylpyrazole group likely confers similar resistance to oxidative metabolism.
Xanthene-Containing Systems
Xanthene derivatives are underrepresented in the provided data, but their planar structure is known to facilitate intercalation into DNA or RNA helices. This property, combined with the pyrimidine-pyrazole scaffold’s kinase affinity, suggests dual mechanisms of action for the target compound.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume